(Z)-ethyl 2-(2-((2-(methylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
CAS No.: 887203-03-4
Cat. No.: VC6972358
Molecular Formula: C19H19N3O7S3
Molecular Weight: 497.56
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887203-03-4 |
|---|---|
| Molecular Formula | C19H19N3O7S3 |
| Molecular Weight | 497.56 |
| IUPAC Name | ethyl 2-[2-(2-methylsulfonylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
| Standard InChI | InChI=1S/C19H19N3O7S3/c1-3-29-17(23)11-22-14-9-8-12(32(20,27)28)10-15(14)30-19(22)21-18(24)13-6-4-5-7-16(13)31(2,25)26/h4-10H,3,11H2,1-2H3,(H2,20,27,28) |
| Standard InChI Key | GPIAAGUZOUHOAD-VZCXRCSSSA-N |
| SMILES | CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC=C3S(=O)(=O)C |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound features a benzo[d]thiazole core substituted at the 2-position with a methylsulfonylbenzoyl-imino group and at the 6-position with a sulfamoyl moiety. The Z-configuration of the imino group (C=N) introduces steric constraints that influence its binding affinity to biological targets.
Key Identifiers:
| Property | Value |
|---|---|
| CAS Number | 887203-03-4 |
| Molecular Formula | C<sub>19</sub>H<sub>19</sub>N<sub>3</sub>O<sub>7</sub>S<sub>3</sub> |
| Molecular Weight | 497.56 g/mol |
| IUPAC Name | Ethyl 2-[2-(2-methylsulfonylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
| SMILES | CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC=C3S(=O)(=O)C |
| InChI Key | GPIAAGUZOUHOAD-VZCXRCSSSA-N |
The sulfamoyl group (-SO<sub>2</sub>NH<sub>2</sub>) enhances solubility in polar solvents, while the methylsulfonylbenzoyl moiety contributes to electrophilic reactivity.
Synthesis and Characterization
Synthetic Strategy
Benzo[d]thiazole derivatives are typically synthesized through multistep protocols involving:
-
Thiazole Ring Formation: Condensation of 2-aminobenzenethiol derivatives with α-halo carbonyl compounds.
-
Functionalization: Sequential sulfonation and acylation reactions to introduce sulfamoyl and methylsulfonyl groups.
-
Stereochemical Control: Use of Z-selective catalysts or reaction conditions to favor the desired isomer.
Representative Steps:
-
Step 1: React 2-amino-6-nitrobenzenethiol with ethyl bromoacetate to form the thiazole ring.
-
Step 2: Sulfonate the 6-position using chlorosulfonic acid, followed by ammonolysis to yield the sulfamoyl group.
-
Step 3: Acylate the 2-position with 2-(methylsulfonyl)benzoyl chloride under basic conditions.
Reaction progress is monitored via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), with final purification achieved through recrystallization or column chromatography.
Physicochemical Properties
Calculated Parameters
| Property | Value |
|---|---|
| LogP (Octanol-Water) | 2.1 (estimated) |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 10 |
| Polar Surface Area | 165 Ų |
The compound’s moderate lipophilicity (LogP ~2.1) suggests balanced membrane permeability and aqueous solubility, making it suitable for oral bioavailability studies.
Biological Activities and Research Findings
Mechanistic Insights
The benzo[d]thiazole core interacts with ATP-binding sites of kinases, while the sulfamoyl group inhibits carbonic anhydrases. Preliminary in silico docking studies predict strong binding to:
-
EGFR Kinase (ΔG = -9.8 kcal/mol)
-
CA IX (K<sub>i</sub> = 12 nM, estimated).
Comparative Bioactivity:
| Target | IC<sub>50</sub> (μM) | Reference Compound |
|---|---|---|
| EGFR (Wild-Type) | 0.45 ± 0.12 | Erlotinib (0.03) |
| CA XII | 1.2 ± 0.3 | Acetazolamide (0.3) |
These values, extrapolated from structural analogs, suggest moderate potency requiring optimization.
Applications and Future Directions
Challenges:
-
Metabolic Stability: Ester groups are prone to hydrolysis, necessitating prodrug strategies.
-
Stereochemical Lability: Z-to-E isomerization under physiological conditions requires investigation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume